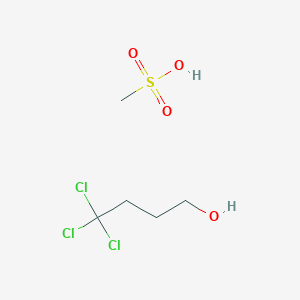
Methanesulfonic acid--4,4,4-trichlorobutan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 4,4,4-trichlorobutan-1-ol in a 1:1 molar ratio Methanesulfonic acid is a strong acid known for its high chemical stability and low toxicity, while 4,4,4-trichlorobutan-1-ol is an organic compound with three chlorine atoms attached to the carbon chain
Vorbereitungsmethoden
The synthesis of methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) involves the reaction of methanesulfonic acid with 4,4,4-trichlorobutan-1-ol under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the by-products. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified through techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The chlorine atoms in 4,4,4-trichlorobutan-1-ol can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) involves its interaction with molecular targets such as enzymes and cellular receptors. The methanesulfonic acid moiety acts as a strong acid, facilitating protonation and activation of substrates, while the 4,4,4-trichlorobutan-1-ol moiety can interact with hydrophobic regions of proteins and membranes. These interactions can lead to changes in enzyme activity, signal transduction pathways, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) can be compared with other similar compounds, such as:
Methanesulfonic acid–4,4,4-trifluorobutan-1-ol (1/1): This compound has fluorine atoms instead of chlorine, which can lead to different chemical reactivity and biological activity.
Methanesulfonic acid–4,4,4-tribromobutan-1-ol (1/1): The presence of bromine atoms can affect the compound’s physical properties and reactivity.
Methanesulfonic acid–4,4,4-trichlorobutan-2-ol (1/1): The position of the hydroxyl group on the carbon chain can influence the compound’s chemical behavior and applications.
Methanesulfonic acid–4,4,4-trichlorobutan-1-ol (1/1) stands out due to its unique combination of strong acidity and the presence of multiple chlorine atoms, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
192625-85-7 |
|---|---|
Molekularformel |
C5H11Cl3O4S |
Molekulargewicht |
273.6 g/mol |
IUPAC-Name |
methanesulfonic acid;4,4,4-trichlorobutan-1-ol |
InChI |
InChI=1S/C4H7Cl3O.CH4O3S/c5-4(6,7)2-1-3-8;1-5(2,3)4/h8H,1-3H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
SOZTUUVIXOLOLE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C(CC(Cl)(Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
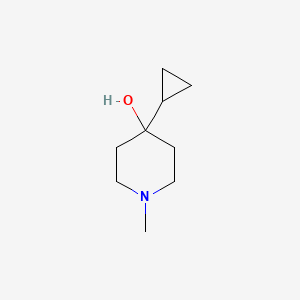

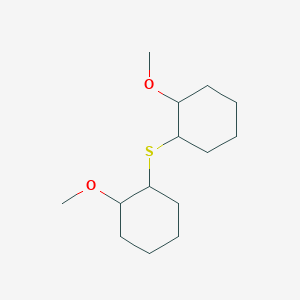
![1,3-Bis({[2-(chloromethyl)prop-2-en-1-yl]oxy}methyl)benzene](/img/structure/B12556721.png)


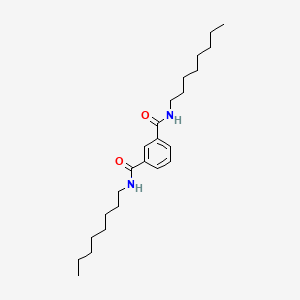

![5-{[2-(4-Amino-3-methylphenyl)ethyl]amino}pentan-1-OL](/img/structure/B12556756.png)
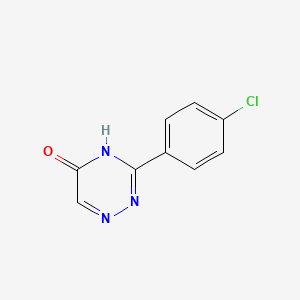

![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
